3-(4-Nitrophenyl)quinazolin-4(3H)-one
Description
Evolution of Quinazolinone Scaffold Research in Chemical Biology and Medicinal Chemistry
The journey of quinazolinone research began in 1869 with Griess's first synthesis of a quinazoline (B50416) derivative. nih.govresearchgate.net A pivotal moment came with the discovery of methaqualone in the mid-20th century, a quinazolinone derivative with sedative-hypnotic properties, which significantly spurred interest in the central nervous system activities of this class of compounds. researchgate.netnih.gov Over the decades, research has unveiled the remarkable versatility of the quinazolinone scaffold, demonstrating its capacity to elicit a wide array of biological responses. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and analgesic activities. nih.govresearchgate.netnih.govrsc.orgnih.govujpronline.commdpi.comnih.gov
The evolution of synthetic methodologies has been a key driver in the expansion of quinazolinone research. Early methods, such as the Niementowski synthesis, which involves the condensation of anthranilic acid with amides, laid the groundwork for accessing the 4(3H)-quinazolinone core. nih.govekb.eg Subsequent advancements have introduced more efficient and versatile synthetic routes, including microwave-assisted synthesis, metal-catalyzed reactions, and multi-component reactions, which have facilitated the generation of diverse libraries of quinazolinone derivatives for biological screening. acs.orgtandfonline.comnih.govorganic-chemistry.orgfrontiersin.org
A significant trend in modern quinazolinone research is the application of molecular hybridization, where the quinazolinone scaffold is combined with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or synergistic activities. rsc.org This approach has led to the development of novel compounds with promising anticancer and antimicrobial properties. rsc.org Furthermore, structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of new quinazolinone derivatives with improved potency and selectivity. These studies have highlighted the importance of substituents at various positions of the quinazolinone ring system, particularly at positions 2, 3, 6, and 8, in modulating biological activity. nih.govnih.govmdpi.com
Significance of 3-(4-Nitrophenyl)quinazolin-4(3H)-one within the Quinazolinone Class
Within the vast family of quinazolinone derivatives, this compound has emerged as a compound of particular interest due to its notable biological activities and its role as a key intermediate in the synthesis of other potentially therapeutic agents. The presence of the 4-nitrophenyl group at the N-3 position of the quinazolinone core significantly influences its electronic properties and biological profile.
Research has demonstrated that this compound and its derivatives exhibit a range of pharmacological effects. For instance, certain derivatives have shown promising anticonvulsant activity. nih.gov The substitution pattern on the phenyl ring at position 3 is crucial for this activity. nih.gov Moreover, the nitrophenyl moiety can be a precursor for the introduction of other functional groups through chemical modification, allowing for the synthesis of a diverse array of analogs with varied biological properties.
The synthesis of this compound itself is a subject of study, with researchers exploring efficient methods for its preparation. fabad.org.tr Its role as a building block is significant in the generation of more complex molecules with potential applications in drug discovery. The investigation of this specific compound contributes to the broader understanding of how substitutions on the quinazolinone scaffold impact its interaction with biological targets.
Current Research Trends and Challenges in Quinazolinone-Based Compounds
The field of quinazolinone research continues to be dynamic, with several key trends and challenges shaping its future direction.
Current Research Trends:
Target-Specific Drug Design: A major focus is the design of quinazolinone derivatives that target specific enzymes or receptors implicated in disease pathways. This includes the development of potent and selective inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR), which are crucial in cancer therapy. nih.govmdpi.com
Combating Drug Resistance: The emergence of drug-resistant strains of bacteria and cancer cells presents a significant global health challenge. Researchers are actively exploring quinazolinone derivatives as a source of new antimicrobial and anticancer agents with novel mechanisms of action that can overcome existing resistance. rsc.orgnih.gov
Molecular Hybridization: The strategy of creating hybrid molecules by combining the quinazolinone scaffold with other pharmacophores remains a prominent trend. rsc.org This approach aims to develop multifunctional agents that can interact with multiple targets, potentially leading to enhanced efficacy and a reduced likelihood of resistance development. rsc.org
Green Synthesis: There is a growing emphasis on developing environmentally friendly and sustainable methods for the synthesis of quinazolinone derivatives. tandfonline.com This includes the use of greener solvents, catalysts, and energy sources like microwave irradiation to minimize the environmental impact of chemical synthesis. ujpronline.comtandfonline.com
Challenges:
Bioavailability and Solubility: A significant hurdle in the development of quinazolinone-based drugs is their often-poor solubility and bioavailability, which can limit their therapeutic efficacy. omicsonline.orgresearchgate.netomicsonline.org Overcoming these pharmacokinetic challenges is a key focus of current research.
Toxicity and Side Effects: While many quinazolinone derivatives show promising biological activity, ensuring their safety and minimizing off-target effects is crucial for their clinical translation. nih.gov
Understanding Mechanisms of Action: Elucidating the precise molecular mechanisms by which quinazolinone derivatives exert their biological effects is essential for rational drug design and optimization. nih.gov
The continued exploration of the quinazolinone scaffold, including specific derivatives like this compound, holds immense promise for the discovery of new therapeutic agents to address a wide range of diseases. Addressing the existing challenges through innovative synthetic strategies and in-depth biological investigations will be pivotal in realizing the full potential of this remarkable class of compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
95202-41-8 |
|---|---|
Molecular Formula |
C14H9N3O3 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C14H9N3O3/c18-14-12-3-1-2-4-13(12)15-9-16(14)10-5-7-11(8-6-10)17(19)20/h1-9H |
InChI Key |
RMHYEHAOFXFUIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 3 4 Nitrophenyl Quinazolin 4 3h One Derivatives
Systematic Structural Modifications at the Quinazolinone Core and Substituent Positions
The quinazolinone scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, offers multiple positions for structural modification, allowing for a systematic investigation of its SAR. researchgate.netnih.gov Researchers have extensively explored substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring system to understand their impact on biological activity. nih.gov
Modifications at the 2-position of the quinazolinone core have been a primary focus. A general three-step synthetic route is often employed, starting from anthranilic acid, which is cyclized to form a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. nih.gov This intermediate is then reacted with various amines to generate the desired quinazolinone derivatives. nih.gov For instance, the introduction of different substituents at this position has been shown to be crucial for antibacterial activity. acs.orgnih.gov
The substituent at the 3-position, which in the parent compound is a 4-nitrophenyl group, is another critical determinant of activity. Studies have shown that a variety of substitutions, including different phenyl ring moieties, heterocyclic rings, and aliphatic systems, can be introduced at this position, significantly influencing the compound's pharmacological profile. researchgate.net
Furthermore, substitutions on the benzene ring of the quinazolinone core (positions 5, 6, 7, and 8) have been investigated. For example, the addition of a fluorine atom at the 6-position of a quinazolinone derivative was found to improve its antibacterial minimum inhibitory concentration (MIC) four-fold. nih.gov However, bulkier or more hydrophilic substituents at this position led to a loss of activity. nih.gov The introduction of haloaniline or simple alkylamine groups at position 5 and 2,4,5-trichloro-isophthalonitrile at position 8 has been shown to enhance antimicrobial activity. nih.gov
Influence of the 4-Nitrophenyl Moiety on Biological Activity Profiles
The 4-nitrophenyl group at the 3-position of the quinazolinone ring plays a pivotal role in defining the biological activity of these compounds. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, which in turn affects its interaction with biological targets.
In the context of antibacterial activity, the presence of small electron-withdrawing groups, such as the nitro group, has been associated with potent activity. acs.orgresearchgate.net One study reported that a compound with a 4-nitrophenyl group at this position displayed good activity against Staphylococcus aureus. acs.orgnih.govresearchgate.net
However, the influence of the 4-nitrophenyl moiety is not universally beneficial across all biological activities. For instance, in the context of anti-inflammatory activity, some studies have suggested that electron-releasing groups at the 4-position of the phenyl ring lead to better activity than electron-withdrawing groups like the nitro group. mdpi.com One study on 6,7,8-trimethoxy-3-(4-nitrophenyl)quinazolin-4(3H)-one (QA-3) found it to be one of the least active compounds in the synthesized series for anti-inflammatory activity. fabad.org.tr
Correlation of Structural Features with In Vitro Biological Efficacy
The biological efficacy of 3-(4-nitrophenyl)quinazolin-4(3H)-one derivatives is intricately linked to their structural features. Systematic modifications and subsequent in vitro testing have allowed researchers to draw correlations between specific chemical attributes and biological activity.
For antibacterial agents, a clear SAR has been established. The nature of the substituent at the 3-position of the quinazolinone core is critical. While meta and ortho substitutions on the phenyl ring at this position were found to be equally active, para substitutions were generally not well-tolerated. acs.orgresearchgate.net Furthermore, small electron-withdrawing groups like nitro, fluoro, chloro, nitrile, and alkynyl groups at this position demonstrated potent antibacterial activities. acs.orgresearchgate.net Conversely, the introduction of hydrogen-bonding moieties such as hydroxyl, amino, or carboxylic acid groups was not tolerated. acs.orgresearchgate.net
In the realm of anticancer activity, the substitutions at positions 2 and 3 of the quinazoline (B50416) nucleus are significant. Studies have shown that compounds bearing allyl and/or benzyl (B1604629) moieties at these positions exhibit good cytotoxic results. researchgate.net The presence of an iodine atom at the 6-position has also been explored, with some derivatives showing remarkable cytotoxic activity against various cancer cell lines. nih.govrsc.org
The following table summarizes the in vitro antibacterial activity of some 4(3H)-quinazolinone derivatives against S. aureus.
| Compound | Ring 1 Substituent | Ring 2 Substituent | Ring 3 Substituent | MIC (μg/mL) |
| 1 | 4-Nitrophenyl | Phenyl | H | 2 |
| 5 | 4-Fluorophenyl | Phenyl | H | 0.25 |
| 8 | 4-Chlorophenyl | Phenyl | H | 0.25 |
| 15 | 4-Cyanophenyl | Phenyl | H | 0.03 |
| 16 | 4-Alkynylphenyl | Phenyl | H | 0.003 |
| 9 | 4-Trifluoromethylphenyl | Phenyl | H | >16 |
| 10 | 4-Methylphenyl | Phenyl | H | 1 |
| 11 | 4-Ethylphenyl | Phenyl | H | 2 |
| 12 | 4-Isopropylphenyl | Phenyl | H | >16 |
| 13 | 4-Hydroxyphenyl | Phenyl | H | >16 |
| 17 | 4-Aminophenyl | Phenyl | H | >16 |
| 18 | 4-Carboxyphenyl | Phenyl | H | >16 |
Data sourced from J Med Chem. 2016 May 26;59(10):5011-21. acs.orgresearchgate.net
SAR Studies for Specific In Vitro Activities (e.g., Antimicrobial, Anticancer, Anti-inflammatory)
The versatility of the quinazolinone scaffold has prompted extensive SAR studies to optimize its activity against specific diseases.
Antimicrobial Activity: As previously discussed, the antibacterial SAR of quinazolinones is well-defined. acs.orgnih.govresearchgate.net The presence of small, electron-withdrawing groups on the phenyl ring at the 3-position is generally favorable for activity against Gram-positive bacteria like S. aureus. acs.orgresearchgate.net Modifications at other positions, such as the introduction of a fluorine at position 6, can further enhance potency. nih.gov Some quinazolinone derivatives have also shown promising antifungal activity. nih.govbiomedpharmajournal.org
Anticancer Activity: The anticancer potential of quinazolinone derivatives has been a major area of investigation. SAR studies have revealed that the nature of the substituents at positions 2 and 3 is critical for cytotoxicity. researchgate.net For instance, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity, with several compounds showing remarkable effects on specific human cancer cell lines. nih.govrsc.org The introduction of a 2,4-dinitrophenylamino group at the 3-position has also been explored for developing tyrosinase inhibitors with potential anticancer applications. nih.gov
Anti-inflammatory Activity: The anti-inflammatory properties of quinazolinones have also been explored. In contrast to the SAR for antibacterial activity, some studies suggest that electron-releasing groups on the phenyl ring at the 3-position may be more favorable for anti-inflammatory effects. mdpi.com For example, derivatives with 4-alkyl and alkoxy groups showed better activity than those with 4-nitro and halogen groups. mdpi.com However, other studies have reported significant anti-inflammatory activity for various substituted quinazolinones, indicating a more complex SAR for this particular biological effect. fabad.org.trnih.govresearchgate.netresearchgate.net
The following table presents the cytotoxic activity of selected 6-iodo-2-methylquinazolin-4-(3H)-one derivatives.
| Compound | N3-Substituent | Cancer Cell Line | IC50 (μM) |
| 3a | Phenyl | HL60 | 21 |
| 3a | Phenyl | U937 | 30 |
| 3d | 4-Chlorophenyl | HeLa | 10 |
| 3e | 4-Fluorophenyl | T98G | 12 |
| 3h | 4-Bromophenyl | T98G | 22 |
| Paclitaxel | - | - | Varies |
Data sourced from RSC Adv., 2022, 12, 25031-25043. nih.govrsc.org
Scaffold Hopping and Bioisosteric Replacement Strategies in Quinazolinone SAR
To expand the chemical space and discover novel quinazolinone-based therapeutic agents, medicinal chemists have employed strategies like scaffold hopping and bioisosteric replacement. nih.govresearchgate.netresearchgate.netscispace.com
Scaffold hopping involves replacing the core quinazolinone structure with a different scaffold while maintaining the key pharmacophoric features required for biological activity. researchgate.netresearchgate.netscispace.com This approach can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For example, a scaffold hopping study was conducted where the quinoline (B57606) scaffold in a known efflux pump inhibitor was replaced with various bicyclic cores, including quinazoline, leading to the identification of more potent inhibitors. nih.gov
Bioisosteric replacement is a strategy where a specific functional group or substituent in the molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity or other characteristics. nih.govresearchgate.netresearchgate.netscispace.com In the context of quinazolinone SAR, bioisosteric replacements have been used to fine-tune the properties of lead compounds. For instance, replacing a thiophene (B33073) ring, a potential toxicophore, with a phenyl ring in a series of thienopyrimidinones led to the development of a new class of highly active quinazolinone-based inhibitors. nih.gov
These advanced drug design strategies, coupled with traditional SAR studies, continue to drive the discovery and optimization of quinazolinone derivatives as promising candidates for a wide range of therapeutic applications.
Molecular Mechanistic Investigations of 3 4 Nitrophenyl Quinazolin 4 3h One at the in Vitro Level
In Vitro Screening and Evaluation of Biological Activities
The compound 3-(4-Nitrophenyl)quinazolin-4(3H)-one and its derivatives have been the subject of numerous in vitro studies to assess their pharmacological potential. These investigations have revealed a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govevitachem.com
Antimicrobial Activity Profiling
Quinazolin-4(3H)-one derivatives are recognized for their potential as antimicrobial agents. frontiersin.orgeco-vector.commdpi.comnih.gov The antimicrobial profile of this compound and related compounds has been evaluated against a variety of bacterial and fungal strains.
Antibacterial Activity:
Derivatives of this compound have been tested against both Gram-positive and Gram-negative bacteria. For instance, certain 2-aryl-3-(substituted-benzalamino)-4(3H)-quinazolinone compounds have demonstrated moderate to good antiviral activity. researchgate.net Some quinazolinone derivatives have shown notable activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 μg/mL. nih.govresearchgate.net The antibacterial efficacy is often influenced by the nature and position of substituents on the quinazolinone and nitrophenyl rings. researchgate.netresearchgate.net For example, the presence of a 4-nitrophenyl group at the R1 position in some series of 4(3H)-quinazolinones was found to be important for their antibacterial activity against S. aureus. researchgate.net
Antifungal Activity:
The antifungal potential of quinazolinone derivatives has also been explored. Studies have shown that certain derivatives exhibit good antifungal activity against various plant pathogenic fungi, such as Fusarium oxysporum and Verticillium dahliae. nih.govresearchgate.net The structure-activity relationship (SAR) studies suggest that the substituents on the N3 side chain of the 4(3H)-quinazolinone scaffold are crucial for their antifungal potency. nih.gov
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 4(3H)-quinazolinone derivative (Compound 1) | S. aureus ATCC 29213 | 2 | nih.gov |
| 4(3H)-quinazolinone derivative (Compound 27) | MRSA | Potent activity | researchgate.net |
| Quinazolin-4-(3H)-one derivative (Compound 3c, 3d, 3e) | Fusarium oxysporum, Verticillium dahliae | Good antifungal activity | researchgate.net |
Anticancer Activity and Cytotoxicity Studies in In Vitro Cell Lines
The anticancer properties of quinazolin-4(3H)-one derivatives are well-documented, with many compounds exhibiting significant cytotoxicity against various cancer cell lines. nih.govnih.govnih.gov The presence of the nitrophenyl group can significantly influence this activity.
Derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines, including:
Breast cancer cells (MCF-7): Some quinazolin-4(3H)-one derivatives have shown potent cytotoxicity against MCF-7 cells, with IC50 values in the micromolar and even nanomolar range. nih.gov
Prostate cancer cells (PC3): Certain derivatives have demonstrated significant growth inhibition of PC3 cells. nih.gov
Colon cancer cells (HT-29): Studies have reported the ability of some quinazolinone compounds to strongly inhibit the growth of HT-29 cells. nih.gov
Ovarian carcinoma cells (A2780): High inhibitory activity against A2780 cell lines has been observed for some quinazolin-4(3H)-one hydrazides. nih.gov
Leukemia cells (K562): Specific derivatives have exhibited significant inhibitory activity against K562 cells. nih.govresearchgate.net
The mechanism of anticancer action often involves the induction of apoptosis and cell cycle arrest. For example, some quinazolin-4(3H)-one derivatives have been shown to induce G2/M phase arrest in non-small cell lung cancer cells. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Quinazolin-4(3H)-one hydrazide (Compound 3j) | MCF-7 (Breast) | 0.20 ± 0.02 µM | nih.gov |
| Quinazolin-4(3H)-one hydrazide (Compound 3g) | A2780 (Ovarian) | 0.14 ± 0.03 µM | nih.gov |
| Quinazolinone-thiazol hybrid (Compound A3) | PC3 (Prostate) | 10 µM | nih.gov |
| (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methyl 4-(4-fluorophenyl)piperazine-1-carbodithioate (Compound 8q) | K562 (Leukemia) | 0.5 µM | nih.gov |
Anti-inflammatory and Antioxidant Potential through In Vitro Assays
Quinazolin-4(3H)-one derivatives have been investigated for their anti-inflammatory and antioxidant properties, which are often linked to their ability to modulate oxidative stress and inflammatory pathways. mdpi.comnih.govsapub.orgjocpr.com
Anti-inflammatory Activity:
Several studies have demonstrated the anti-inflammatory potential of quinazolinone derivatives in vitro. nih.govnih.govnih.gov These compounds have been shown to reduce the production of inflammatory mediators. The anti-inflammatory activity is often evaluated using assays such as the carrageenan-induced rat paw edema test, where certain derivatives have shown significant dose-dependent anti-inflammatory effects. nih.gov
Antioxidant Activity:
The antioxidant capacity of quinazolin-4(3H)-one derivatives has been assessed using various in vitro assays, including DPPH radical scavenging and nitric oxide scavenging methods. mdpi.comsapub.orgnih.gov The presence of phenolic groups, in combination with the quinazolinone scaffold, can enhance the antioxidant effect. mdpi.comnih.govresearchgate.net Some ortho-diphenolic derivatives have exhibited stronger antioxidant effects than standard antioxidants like ascorbic acid and Trolox. mdpi.comresearchgate.net The antioxidant activity is attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. sapub.org
| Compound/Derivative | Assay | Activity | Reference |
|---|---|---|---|
| Quinazolin-4-one derivatives (ortho diphenolic) | DPPH radical scavenging | Stronger than ascorbic acid and Trolox | mdpi.com |
| Pyrogallol derivatives of quinazolin-4(3H)-one | Radical scavenging, reduction of oxidizing reagents | High antioxidant activity | nih.govnih.gov |
| 3H-quinazolin-4-one derivatives (e.g., 6c, 14, 16, 18, 22) | Carrageenan-induced rat paw edema | Good dose-dependent anti-inflammatory activity | nih.gov |
Other Relevant In Vitro Pharmacological Activities
Beyond the primary activities, the versatile quinazolinone scaffold has been explored for other pharmacological effects. These include potential as anticonvulsant, analgesic, and antiviral agents. rsc.orgnih.govscispace.com The specific substitutions on the quinazolinone ring system play a crucial role in determining the type and potency of these activities. For instance, certain 2,3-disubstituted-4-quinazolinones have been reported to possess antihypertensive and analgesic activities. mdpi.comnih.gov
Identification and Validation of Molecular Targets
To understand the molecular basis of their biological activities, researchers have focused on identifying and validating the specific molecular targets of this compound and its analogs.
Enzyme Inhibition Studies (e.g., Penicillin-Binding Protein 2a, Epidermal Growth Factor Receptor, Phosphoinositide 3-Kinase Delta)
Penicillin-Binding Protein 2a (PBP2a):
A significant finding in the study of quinazolinones is their ability to inhibit Penicillin-Binding Protein 2a (PBP2a), an enzyme that confers methicillin (B1676495) resistance in S. aureus. eco-vector.comnih.govnih.govnih.gov Unlike β-lactam antibiotics that bind to the active site, some quinazolinones have been shown to bind to an allosteric site on PBP2a. nih.govnih.govresearchgate.netacs.org This allosteric binding induces a conformational change that opens the closed active site, making it susceptible to inhibition by β-lactams. nih.govnih.gov This mechanism suggests a synergistic potential for quinazolinones in combination with β-lactam antibiotics to combat MRSA infections. nih.govresearchgate.net
Epidermal Growth Factor Receptor (EGFR):
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Several quinazolin-4(3H)-one derivatives have been identified as potent EGFR inhibitors. nih.govnih.govnih.gov These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling pathway, which is crucial for cancer cell proliferation and survival. nih.gov Molecular docking studies have revealed that these derivatives can form key interactions with amino acid residues in the ATP-binding pocket of EGFR. nih.gov
Phosphoinositide 3-Kinase (PI3K) Delta:
The PI3K signaling pathway is another critical pathway in cancer. Certain quinazolin-4(3H)-one based hydroxamic acid derivatives have been reported to inhibit the phosphoinositide 3-kinase mediated signaling pathways. nih.gov Inhibition of PI3K delta, an isoform often implicated in hematological malignancies, represents a promising therapeutic strategy.
| Enzyme | Compound/Derivative | Inhibitory Activity (IC50) | Mechanism | Reference |
|---|---|---|---|---|
| Penicillin-Binding Protein 2a (PBP2a) | Oxadiazole (non-β-lactam) | 4 µg/mL | Allosteric inhibition | acs.org |
| Epidermal Growth Factor Receptor (EGFR) | Quinazolin-4(3H)-one derivative (Compound 3i) | Potent inhibition | ATP competitive Type-I inhibitor | nih.govnih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Quinazolin-4(3H)-one derivative (Compound 2i) | 0.173 ± 0.012 µM | ATP non-competitive Type-II inhibitor | nih.gov |
| Human Soluble Epoxide Hydrolase (sEH) | Quinazoline-4(3H)-one-7-carboxamide derivative (Compound 46) | 1.5 µM | - | acs.org |
Receptor Binding Interactions
Molecular docking studies have elucidated the potential binding modes of quinazolin-4(3H)-one derivatives, which are structurally analogous to this compound, with various protein kinases implicated in cancer progression. These kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival.
Interactions with Tyrosine Kinases:
Epidermal Growth Factor Receptor (EGFR): Docking analyses of quinazolin-4(3H)-one derivatives show significant interactions within the ATP-binding site of the EGFR kinase domain. nih.gov Key interactions include the formation of conventional hydrogen bonds with amino acid residues such as Met793 and Thr790. nih.gov Additional stability is conferred by van der Waals forces and various alkyl and pi-alkyl interactions with residues like Val726, Ala743, Leu788, and Arg841. nih.gov Notably, interactions with Asp855, a component of the DFG motif crucial for ATP binding, suggest that these compounds can act as competitive type-I inhibitors of EGFR kinase. nih.gov
Human Epidermal Growth Factor Receptor 2 (HER2): Similar to EGFR, these compounds demonstrate strong binding affinity for the HER2 kinase. The interactions are mediated by hydrogen bonds with residues like Met801 and Leu800, along with multiple alkyl and pi-alkyl interactions involving Leu726, Val734, and Lys753. nih.gov Some derivatives can act as either ATP non-competitive type-II inhibitors or ATP competitive type-I inhibitors of HER2. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): In the context of cell cycle regulation, quinazolin-4(3H)-one derivatives have shown significant interactions with CDK2. These include hydrogen bonding with residues like Asp86, Leu83, and Gln131, as well as pi-pi stacking and pi-alkyl interactions. nih.gov Such binding patterns suggest the potential to act as ATP non-competitive type-II inhibitors, which could disrupt the normal cell cycle progression. nih.gov
Cellular Pathway Modulation Studies (In Vitro)
Apoptosis Induction and Cell Cycle Arrest Mechanisms
A significant body of in vitro research demonstrates that quinazolin-4(3H)-one derivatives are potent inducers of both apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.
One study identified a novel quinazoline (B50416) derivative, referred to as 04NB-03, which effectively suppressed the viability of hepatocellular carcinoma (HCC) cells. nih.gov This compound was found to induce both cell cycle arrest at the G2/M phase and apoptosis in a manner dependent on concentration and time. nih.gov The underlying mechanism was linked to the accumulation of endogenous reactive oxygen species (ROS), as scavenging these ROS reversed the observed cytotoxic effects. nih.gov
Other research has consistently shown that various analogues can halt the cell cycle at different phases. For instance, certain derivatives arrest the cell cycle at the G2/M phase, a common outcome for agents that interfere with microtubule function. bue.edu.egnih.govnih.gov Other compounds have been shown to induce a G1 phase arrest, preventing cells from entering the DNA synthesis phase. nih.govnih.gov This induction of apoptosis is often mediated through the activation of caspases, which are key executioner proteins in the apoptotic pathway. bue.edu.eg
Table 1: Summary of Cell Cycle and Apoptosis Studies on Quinazolinone Derivatives
| Compound/Derivative | Cell Line | Observed Effect | Mechanism | Source |
|---|---|---|---|---|
| 04NB-03 | Hepatocellular Carcinoma (HCC) | G2/M Phase Arrest and Apoptosis | ROS-dependent | nih.gov |
| Derivative 19d | Breast Cancer (MDA-MB-468, MCF-7) | G1 Phase Arrest and Apoptosis | Dual PARP1/BRD4 Inhibition | nih.gov |
| Derivative 4 | Colon Cancer (HCT-116) | G1 Phase Arrest and Apoptosis | Dual EGFR/VEGFR-2 Inhibition | nih.gov |
| BIQO-19 | Non-Small Cell Lung Cancer (H1975) | G2/M Phase Arrest and Apoptosis | Aurora Kinase A Inhibition | nih.gov |
| Derivatives 7, 19, 26, 27 | Liver Cancer (HepG-2) | G2/M Phase Arrest and Apoptosis | Upregulation of p21 | bue.edu.eg |
| Derivatives 39, 64 | Various | G2+M Phase Arrest | Inhibition of Tubulin Polymerization | nih.gov |
Effects on Cellular Microtubule Structure
The G2/M cell cycle arrest observed with some quinazolin-4(3H)-one derivatives is strongly indicative of an interaction with the cellular microtubule network. nih.gov Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. Compounds that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.
Studies on specific quinazolin-4(3H)-one analogues have confirmed this mechanism. nih.gov Analogues such as compounds 39 and 64 were found to inhibit tubulin polymerization effectively. nih.gov This inhibition of microtubule formation leads to a failure in mitosis and subsequent cell cycle arrest and cell death. nih.gov This presents a distinct and potent mechanism of anticancer activity for this class of compounds, targeting the very machinery of cell division. nih.gov
Comparative Analysis of this compound Activity with Reference Compounds
To contextualize the potency of this chemical class, their in vitro activity has been compared against established anticancer agents and other reference compounds across various assays.
In studies of enzyme inhibition, quinazolin-4(3H)-one derivatives 2i and 3i demonstrated potent activity against multiple tyrosine kinases. nih.gov Their inhibitory concentration (IC₅₀) against CDK2 was found to be 0.173 µM and 0.177 µM, respectively, which is comparable to the reference inhibitor imatinib (B729) (IC₅₀ = 0.131 µM). nih.gov Against the HER2 kinase, these compounds showed activity that was approximately half that of the standard drug lapatinib. nih.gov Furthermore, their EGFR inhibitory activity was also potent, with IC₅₀ values (0.097 µM and 0.181 µM) approaching that of erlotinib (B232) (IC₅₀ = 0.056 µM). nih.gov
When evaluated for cytotoxicity against cancer cell lines, these derivatives often show superior or comparable potency to standard chemotherapeutics. In tests against human ovarian carcinoma (A2780) and breast adenocarcinoma (MCF-7) cell lines, many quinazolin-4(3H)-one derivatives were significantly more potent than the reference drug lapatinib. nih.gov Similarly, other analogues showed superior potency against multiple cell lines compared to the multi-kinase inhibitor sorafenib. nih.gov
Table 2: Comparative In Vitro Activity of Quinazolin-4(3H)-one Derivatives and Reference Drugs
| Compound | Target/Cell Line | Activity (IC₅₀ in µM) | Reference Compound | Reference Activity (IC₅₀ in µM) | Source |
|---|---|---|---|---|---|
| Derivative 2i | CDK2 | 0.173 | Imatinib | 0.131 | nih.gov |
| Derivative 3i | CDK2 | 0.177 | Imatinib | 0.131 | nih.gov |
| Derivative 2i | EGFR | 0.097 | Erlotinib | 0.056 | nih.gov |
| Derivative 3i | EGFR | 0.181 | Erlotinib | 0.056 | nih.gov |
| Derivative 3g | HER2 | 0.112 | Lapatinib | ~0.06 (calculated half-fold) | nih.gov |
| Derivative 3g | A2780 Cell Line | 0.14 | Lapatinib | 12.11 | nih.gov |
| Derivative 3j | MCF-7 Cell Line | 0.20 | Lapatinib | 5.9 | nih.gov |
| Derivative 4 | HepG2 Cell Line | 1.50 | Sorafenib | 5.47 | nih.gov |
Computational and Theoretical Chemistry Approaches in the Study of 3 4 Nitrophenyl Quinazolin 4 3h One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 3-(4-nitrophenyl)quinazolin-4(3H)-one, molecular docking simulations are instrumental in understanding its potential as a therapeutic agent by predicting its interaction with various biological targets.
Prediction of Binding Conformations and Affinities
Molecular docking simulations have been widely used to predict the binding conformations and affinities of quinazolinone derivatives, including those structurally similar to this compound, with various protein targets. nih.govnih.gov These studies have successfully predicted the binding modes of such compounds within the active sites of enzymes like dihydrofolate reductase (DHFR), epidermal growth factor receptor (EGFR), and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov For instance, docking studies on quinazolin-4(3H)-one derivatives have revealed their potential to act as ATP competitive type-I inhibitors against EGFR kinase. nih.gov The predicted binding affinity, often expressed as a docking score in kcal/mol, provides a quantitative measure of the interaction strength between the ligand and the target protein. nih.gov
A series of quinazolin-4(3H)-one derivatives have been evaluated for their cytotoxicity against various cancer cell lines, with some compounds showing potent inhibitory activity against multiple tyrosine protein kinases like CDK2, HER2, and EGFR. nih.govnih.gov Molecular docking analyses of these potent derivatives have helped in understanding their mechanism of action at a molecular level. nih.govnih.gov For example, docking studies have shown that these compounds can act as ATP non-competitive type-II inhibitors against CDK2 kinase enzymes and ATP competitive type-I inhibitors against EGFR kinase enzymes. nih.govnih.gov
The following table summarizes representative docking scores of quinazolinone derivatives against various cancer-related protein targets, illustrating the potential for strong binding affinities.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Quinazolin-4(3H)-one-morpholine hybrids | VEGFR1 | -11.744 nih.gov |
| Quinazolin-4(3H)-one-morpholine hybrids | VEGFR2 | -12.407 nih.gov |
| Quinazolin-4(3H)-one-morpholine hybrids | EGFR | -10.359 nih.gov |
| Quinazoline-4(3H)-one analogs | EGFR | -163.729 to -169.796 (docking score) nih.gov |
Elucidation of Key Intermolecular Interactions
Beyond predicting binding poses and affinities, molecular docking simulations provide detailed insights into the key intermolecular interactions that stabilize the ligand-target complex. These interactions are crucial for understanding the molecular basis of a compound's biological activity. For quinazolinone derivatives, docking studies have consistently highlighted the importance of hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions in their binding to various protein targets. nih.govnih.gov
For example, in the context of inhibiting dihydrofolate reductase (DHFR), the quinazoline (B50416) ring has been shown to engage in hydrophobic interactions within the active site. nih.gov Similarly, docking studies of quinazolin-4(3H)-one derivatives with EGFR kinase have revealed conventional hydrogen bond interactions with key amino acid residues like Met793 and Thr790, as well as several van der Waals and pi-alkyl interactions. nih.gov The presence of the nitrophenyl group in this compound can potentially contribute to specific interactions, such as pi-pi stacking with aromatic residues in the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov QSAR studies are invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead compounds.
Development of Predictive Models for Biological Activity
QSAR models have been successfully developed for various series of quinazolin-4(3H)-one derivatives to predict their biological activities, including anticancer and antimicrobial effects. nih.govnih.gov These models are typically built using a training set of compounds with known activities and then validated using a test set. nih.gov The predictive power of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov
For instance, 3D-QSAR models have been developed for quinazoline-4(3H)-one analogs as EGFR inhibitors, yielding statistically significant models with good predictive ability. nih.gov These models can then be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov
Identification of Structural Descriptors Influencing Activity
A key outcome of QSAR studies is the identification of molecular descriptors that have a significant impact on the biological activity of the compounds. nih.gov These descriptors can be steric, electronic, or hydrophobic in nature. For quinazolin-4(3H)-one derivatives, QSAR studies have revealed that the presence of electron-withdrawing and lipophilic groups at the para-position of the phenyl ring can be important for cytotoxic activity. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govnih.gov DFT calculations are employed to determine the optimized geometry and various electronic properties of molecules like this compound.
DFT calculations, often at the B3LYP/6-31G* level of theory, have been used to optimize the ground-state geometries of quinazolinone Schiff base derivatives. nih.govnih.gov From these optimized geometries, a range of quantum chemical parameters can be calculated, including:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the chemical reactivity and electronic transitions within the molecule. The energy gap between HOMO and LUMO (Egap) is an indicator of molecular stability. nih.govmui.ac.ir
Electron affinity and ionization potential: These parameters provide insights into the molecule's ability to accept or donate electrons. nih.govmui.ac.ir
These calculated properties can be correlated with the observed biological activities of the compounds. nih.gov For example, a smaller HOMO-LUMO gap can indicate higher reactivity, which may be associated with increased biological activity. DFT calculations have also been used to study the rotational barriers around N-N bonds in N-aminoquinazolin-4(3H)-one derivatives, providing insights into their conformational preferences. researchgate.net
The following table presents a hypothetical set of DFT-calculated parameters for a quinazolinone derivative, illustrating the type of data generated from such studies.
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| Energy Gap (Egap) | 4.4 eV |
| Electronegativity (χ) | 4.3 |
| Hardness (η) | 2.2 |
| Softness (S) | 0.45 |
| Electrophilicity (ω) | 4.19 |
Electronic Structure Analysis and Reactivity Predictions
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic properties of quinazolinone derivatives and predict their reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (E_HOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (E_LUMO) indicates its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com For instance, DFT studies on related heterocyclic compounds show that the distribution of HOMO and LUMO orbitals can pinpoint the regions of the molecule most likely to participate in electron transfer processes. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. It identifies electron-rich regions (negative potential, typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.gov In quinazolinone derivatives, the oxygen atom of the carbonyl group and the nitro group are typically regions of high negative potential, indicating their role as centers for electrophilic interactions. nih.gov
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. mdpi.com These descriptors, derived from DFT calculations, provide a quantitative basis for comparing the reactivity of different derivatives.
Table 1: Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.com |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.com |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness. Soft molecules are more reactive. mdpi.com |
| Electronegativity (χ) | -(E_LUMO + E_HOMO) / 2 | Measures the power of an atom or group to attract electrons. |
| Chemical Potential (μ) | -χ | Describes the escaping tendency of electrons from an equilibrium system. mdpi.com |
| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |
| Electron Donating Power (ω⁻) | (3I + A)² / (16(I - A)) | Represents the capability of a system to donate charge. (I ≈ -E_HOMO, A ≈ -E_LUMO) nih.gov |
| Electron Accepting Power (ω⁺) | (I + 3A)² / (16(I - A)) | Represents the capability of a system to accept charge. (I ≈ -E_HOMO, A ≈ -E_LUMO) nih.gov |
This table presents theoretical descriptors used in computational studies of heterocyclic compounds. The values are calculated based on the HOMO and LUMO energies obtained from DFT.
Validation of Experimental Mechanistic Data through Theoretical Studies
Theoretical calculations are frequently employed to corroborate and elucidate experimentally observed reaction outcomes. DFT studies can map out potential energy surfaces for a reaction, allowing for the determination of transition states and activation energies, which helps to explain why a particular product is formed over others (regioselectivity or stereoselectivity).
For example, in the synthesis of novel quinazolin-4-one-isoxazole hybrids via 1,3-dipolar cycloaddition, DFT calculations were performed to understand the observed regioselectivity. nih.gov The theoretical study calculated the activation energies for the formation of two possible regioisomers, finding that one pathway was energetically favored with a lower activation energy. nih.gov This computational result was in excellent agreement with the experimental finding that only one isomer was produced. nih.gov Furthermore, an analysis of the Intrinsic Reaction Coordinate (IRC) confirmed that the reaction proceeds through a concerted but asynchronous mechanism, providing a level of detail about the reaction pathway that is not directly observable in the lab. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
While docking provides a static snapshot of a ligand in a protein's binding site, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the conformational stability of a compound and the stability of its interaction with a biological target. nih.govresearchgate.net
MD simulations are performed by placing the ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms to model their motion. nih.gov Key metrics analyzed from these simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of a protein or ligand's backbone atoms over time from a reference structure (usually the initial docked pose). A stable RMSD value over the course of the simulation (e.g., 10 to 100 nanoseconds) suggests that the complex is structurally stable and has reached equilibrium. nih.govresearchgate.net Fluctuations for stable complexes are often in the range of 1-4 Å. nih.govnih.gov
Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues within the protein. researchgate.net High RMSF values indicate flexible regions, while low values in the binding site suggest that key residues maintain stable interactions with the ligand. researchgate.net
Studies on quinazolinone derivatives have used MD simulations to confirm the stability of their binding to various protein targets, such as VEGFR2, EGFR, and MMP-13. nih.govresearchgate.netnih.gov These simulations have shown that crucial interactions, like hydrogen bonds observed in docking, are maintained for a significant portion of the simulation time, validating the predicted binding mode. nih.gov
Table 2: Summary of MD Simulation Findings for Quinazolinone Derivatives
| System/Target | Simulation Length | Key Findings | Source(s) |
| Quinazolinone-Morpholine Hybrid / VEGFR1 & VEGFR2 | Not specified | Ligand-protein complexes showed high stability with RMSD values around 1-2 Å. Strong hydrogen bonds were maintained for >90% of the simulation. | nih.gov |
| Quinazolinone Derivative / MMP-13 | 10 ns | The complex remained stable, maintaining a U-shaped conformation and conserved hydrogen bonds with key residues (Ala238, Thr245, Thr247). | nih.gov |
| Quinazolinone Derivative / VEGFR2, c-Met, EGFR | Not specified | RMSD plots illustrated the structural stability of the ligand-receptor complexes over the simulation period. | researchgate.net |
This table summarizes findings from MD simulations on various quinazolinone derivatives, demonstrating the use of this technique to assess binding stability.
Computational Approaches for Lead Compound Design and Optimization
The 4(3H)-quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. researchgate.netnih.gov Computational chemistry is central to leveraging this scaffold for the design and optimization of new lead compounds.
Molecular Docking: This is one of the most common computational techniques used in drug design. It predicts the preferred orientation of a ligand when bound to a target protein. Docking scores estimate the binding affinity, helping to rank potential drug candidates. nih.gov Docking analyses of quinazolinone derivatives with targets like DNA gyrase and various protein kinases (EGFR, HER2, CDK2) have revealed specific binding modes. nih.govmdpi.com These studies identify key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Met793 in EGFR, Asp86 in CDK2) and pi-pi stacking or hydrophobic interactions, which are crucial for affinity and selectivity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D structural features (steric, electrostatic, hydrophobic fields) are correlated with activity. nih.gov The resulting contour maps can guide the optimization process by showing where modifications to the molecular structure (e.g., adding a bulky group or an H-bond acceptor) are likely to increase or decrease activity. nih.gov
ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools are now routinely used to predict these properties early in the design phase, reducing late-stage failures. Studies on quinazolinone derivatives have used computational models to predict properties like human oral absorption, blood-brain barrier permeability, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five). researchgate.netnih.gov
Table 3: Example of In Silico Predicted ADMET Properties for Quinazolinone Derivatives
| Property | Predicted Value/Range | Significance | Source(s) |
| Human Oral Absorption | 77% - 100% | Predicts the percentage of the drug absorbed from the gut into the bloodstream. | nih.gov |
| Blood-Brain Barrier (BBB) Permeability | -0.4 to -1.76 | Predicts the ability of the compound to cross the BBB. Values suggest low to moderate permeability. | nih.gov |
| Drug-Likeness | Compliant | Indicates that the compounds adhere to established physicochemical property filters (e.g., Lipinski's Rule of Five) for orally active drugs. | researchgate.net |
| Plasma Protein Binding (PPB) | < 90% to > 95% | Predicts the extent to which a drug binds to proteins in the blood, which can affect its distribution and availability. | nih.gov |
This table provides examples of ADMET properties predicted computationally for various quinazolinone series, highlighting the role of these tools in lead optimization.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 3 4 Nitrophenyl Quinazolin 4 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-(4-nitrophenyl)quinazolin-4(3H)-one derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the confirmation of connectivity and stereochemistry.
Proton (¹H) and Carbon (¹³C) NMR are fundamental one-dimensional NMR techniques that provide crucial data for structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative reveals distinct signals for each unique proton in the molecule. For instance, in the ¹H NMR spectrum of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, aromatic protons typically appear as multiplets in the range of δ 6.6-8.3 ppm. acgpubs.org The chemical shifts and coupling patterns of these aromatic protons are indicative of their positions on the quinazolinone and nitrophenyl rings. Protons on the heterocyclic ring also exhibit characteristic signals. For example, the proton at the C2 position often appears as a singlet. acgpubs.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring typically resonates at a downfield chemical shift, often around δ 163-165 ppm. acgpubs.org Aromatic carbons display signals in the range of approximately δ 115-150 ppm. acgpubs.org The specific chemical shifts help in assigning the carbon atoms of both the quinazolinone and the nitrophenyl moieties, thus confirming the regiochemistry of substitution.
The following table summarizes representative ¹H and ¹³C NMR data for a related quinazolinone derivative:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 8.31 | d | Aromatic-H |
| ¹H | 7.96 | m | Aromatic-H |
| ¹H | 7.83-7.79 | m | Aromatic-H |
| ¹H | 7.41-7.35 | m | Aromatic-H |
| ¹H | 7.27 | s | Aromatic-H |
| ¹H | 6.98-6.92 | m | Aromatic-H |
| ¹H | 6.70 | d | Aromatic-H |
| ¹H | 6.15 | s (br) | NH |
| ¹H | 6.05 | s | CH |
| ¹³C | 162.96 | - | C=O |
| ¹³C | 147.60 | - | Aromatic-C |
| ¹³C | 146.50 | - | Aromatic-C |
| ¹³C | 145.97 | - | Aromatic-C |
| ¹³C | 132.46 | - | Aromatic-C |
| ¹³C | 126.78 | - | Aromatic-C |
| ¹³C | 126.49 | - | Aromatic-C |
| ¹³C | 122.25 | - | Aromatic-C |
| ¹³C | 116.70 | - | Aromatic-C |
| ¹³C | 113.70 | - | Aromatic-C |
| ¹³C | 64.89 | - | C2 |
Data for 2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one. acgpubs.org
For more complex derivatives or to resolve signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.
Common 2D NMR techniques include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace out spin systems and establish connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule. nih.gov
These techniques are invaluable for confirming the substitution pattern on the quinazolinone and nitrophenyl rings and for determining the relative stereochemistry of substituents.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy provides key vibrational data.
Key characteristic absorption bands include:
C=O Stretch: The carbonyl group of the quinazolinone ring exhibits a strong absorption band typically in the region of 1650-1710 cm⁻¹. acgpubs.orgresearchgate.net
N-O Stretch (Nitro Group): The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. nih.gov
C=N Stretch: The imine bond within the quinazolinone ring can show an absorption in the range of 1610-1630 cm⁻¹. researchgate.netderpharmachemica.com
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net
N-H Stretch: In related dihydroquinazolinone structures, an N-H stretching band may be present around 3200-3400 cm⁻¹. nih.gov
The following table presents typical IR absorption frequencies for functional groups found in this compound and its derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1650 - 1710 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |
| Imine (C=N) | Stretch | 1610 - 1630 |
| Aromatic C-H | Stretch | > 3000 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.
For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can reveal the loss of specific groups, such as the nitro group (NO₂) or parts of the quinazolinone ring system, which helps to confirm the structure. In many cases, the base peak in the mass spectrum corresponds to a particularly stable fragment ion. sapub.org
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high precision allows for the determination of the exact elemental composition of the molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed chemical formula, the molecular formula can be unequivocally confirmed. rsc.orgrsc.orgrsc.org This is a critical step in the characterization of newly synthesized compounds. rsc.orgrsc.orgrsc.org
For example, for a derivative of this compound, HRMS data would be presented as follows:
| Derivative | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 2-(3-nitrophenyl)quinazolin-4(3H)-one | 268.0722 | 268.0754 |
| 2-(p-tolyl)quinazolin-4(3H)-one | 237.1023 | 237.1025 |
| 2-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one | 283.1083 | 283.1113 |
Representative HRMS data for related quinazolinone derivatives. rsc.orgrsc.org
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment in Metal Complexes
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. ijmra.us When applied to metal complexes of this compound derivatives, TGA provides valuable information about their thermal stability and decomposition behavior. ijmra.usresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound derivatives, UV-Vis spectra provide valuable information about the π-electron system and the influence of various substituents on the electronic structure. The absorption bands observed in the UV-Vis spectrum correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones, primarily π → π* and n → π* transitions.
Studies on various quinazolin-4(3H)-one derivatives have revealed characteristic absorption bands. For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives exhibited absorption maxima that are influenced by the nature of the substituents at the 2 and 3 positions. While specific UV-Vis data for this compound is not detailed in the provided search results, the electronic transitions would be expected to involve the quinazolinone core and the nitrophenyl substituent. The nitro group, being a strong electron-withdrawing group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted phenyl derivative.
Complexation studies using UV-Vis spectroscopy can further elucidate the interaction of these compounds with metal ions or biological macromolecules. Changes in the absorption spectra, such as shifts in the wavelength of maximum absorption (λmax) or changes in molar absorptivity, upon addition of a binding partner can provide evidence of complex formation and allow for the determination of binding constants.
Table 1: UV-Vis Spectral Data for Selected Quinazolin-4(3H)-one Derivatives
| Compound | λmax (nm) | Solvent | Reference |
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives | Not specified | Not specified | researchgate.net |
Single Crystal X-ray Crystallography for Absolute Structure Determination
Crystallographic studies on related quinazolinone derivatives have provided valuable structural insights. For example, the crystal structure of (S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one revealed a monoclinic crystal system. nih.gov Similarly, the structures of 3-(4-chlorophenyl)quinazolin-4(3H)-one and 3-(4-bromophenyl)quinazolin-4(3H)-one have been determined, both crystallizing in the monoclinic system. nih.govnih.gov In these structures, the quinazoline (B50416) unit is nearly planar, and the dihedral angle between the quinazoline ring system and the substituted phenyl ring is a key conformational feature. For instance, in 3-(4-chlorophenyl)quinazolin-4(3H)-one, this dihedral angle is 44.63 (5)°. nih.gov In the case of 3-(4-bromophenyl)quinazolin-4(3H)-one, the dihedral angle is 47.6 (1)°. nih.gov
These studies also highlight the importance of intermolecular hydrogen bonds in the crystal packing, often forming dimers or extended chains. nih.govnih.gov For this compound, the nitro group could participate in various intermolecular interactions, influencing the crystal packing and potentially the compound's physical properties.
Table 2: Crystallographic Data for Selected Quinazolin-4(3H)-one Derivatives
| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Reference |
| (S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one | Monoclinic | P2₁/c | Not specified | nih.gov |
| 3-(4-Chlorophenyl)quinazolin-4(3H)-one | Monoclinic | P2₁/c | 44.63 (5)° (between quinazoline and 4-chlorophenyl rings) | nih.gov |
| 3-(4-Bromophenyl)quinazolin-4(3H)-one | Monoclinic | P2₁/c | 47.6 (1)° (between quinazoline and 4-bromophenyl rings) | nih.govresearchgate.net |
Note: The table presents data for structurally related compounds to provide an understanding of the expected crystallographic features of this compound.
Future Research Directions and Unexplored Avenues for 3 4 Nitrophenyl Quinazolin 4 3h One
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
While the synthesis of quinazolin-4-ones is well-established, future research should focus on developing novel synthetic methodologies that are more efficient, cost-effective, and environmentally benign. rsc.org Traditional methods often involve harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. Modern synthetic strategies could explore microwave-assisted synthesis, which has been shown to be effective for quinazolin-4-one synthesis, or flow chemistry to improve yield and purity. nih.gov The development of one-pot multicomponent reactions would also be a significant advancement, reducing waste and simplifying the synthetic process. Furthermore, employing green chemistry principles, such as the use of eco-friendly solvents and catalysts, will be crucial for the sustainable production of 3-(4-nitrophenyl)quinazolin-4(3H)-one and its derivatives.
Expansion of Structure-Activity Relationship Datasets and Predictive Modeling
A comprehensive understanding of the structure-activity relationship (SAR) is fundamental for the rational design of more potent and selective analogs. researchgate.net Future studies should involve the synthesis of a diverse library of derivatives of this compound with systematic modifications at various positions of the quinazolinone and nitrophenyl rings. researchgate.net The resulting biological data from the screening of these compounds will be invaluable for constructing robust SAR models. mdpi.com
These expanded datasets can then be utilized to develop predictive quantitative structure-activity relationship (QSAR) models. nih.gov Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric, electrostatic, and hydrophobic requirements for optimal biological activity. mdpi.com Such predictive models will be instrumental in prioritizing the synthesis of novel analogs with a higher probability of success, thereby accelerating the drug discovery process. nih.gov
Exploration of New In Vitro Biological Targets and Pathways
The quinazolinone scaffold has demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.netnih.gov For this compound, future research should aim to explore a broader range of in vitro biological targets. High-throughput screening against a panel of kinases, proteases, and other enzymes could reveal novel mechanisms of action. nih.gov
For instance, various quinazolinone derivatives have shown inhibitory activity against enzymes like epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and poly(ADP-ribose) polymerase-1 (PARP1). nih.govnih.govdovepress.com Investigating the effect of this compound on these and other cancer-related targets could uncover its potential as an anticancer agent. nih.govresearchgate.net Furthermore, exploring its activity against microbial targets could lead to the development of new antibacterial or antifungal agents. acs.org
Advanced Computational Chemistry Applications for Drug Discovery and Design
Computational chemistry offers powerful tools to accelerate the drug discovery and design process. neuroquantology.com For this compound, molecular docking studies can be employed to predict its binding mode and affinity to various biological targets. nih.gov This information is crucial for understanding its mechanism of action at the molecular level and for designing analogs with improved binding characteristics.
Beyond molecular docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing its stability and identifying key interactions. nih.gov Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. frontiersin.orgcuny.edu
Integration of Multi-Omics Data in Mechanistic Investigations (e.g., proteomics, metabolomics in in vitro studies)
To gain a holistic understanding of the biological effects of this compound, future in vitro studies should integrate multi-omics approaches. nih.gov Transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to treatment with the compound. researchgate.netnih.gov For example, proteomics can identify proteins whose expression levels are altered, potentially revealing novel drug targets or biomarkers of response. researchgate.net Metabolomics can shed light on the metabolic pathways that are perturbed by the compound.
The integration of these multi-omics datasets will enable the construction of detailed mechanistic models of the compound's action, moving beyond a single-target perspective to a systems-level understanding. nih.govyoutube.com This approach can help to elucidate complex biological networks and identify potential off-target effects or opportunities for combination therapies.
Rational Design of Analogs with Improved Potency and Selectivity (based on SAR and mechanistic insights)
The culmination of the aforementioned research avenues will be the rational design of novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. Insights from expanded SAR studies and predictive QSAR models will guide the structural modifications necessary to enhance biological activity. nih.gov
Mechanistic insights from the exploration of new biological targets and computational studies will inform the design of analogs that specifically target desired pathways while minimizing off-target effects. nih.gov For example, if a particular enzyme is identified as a key target, analogs can be designed to optimize interactions with its active site. This iterative process of design, synthesis, and biological evaluation, informed by a deep understanding of the compound's chemistry and biology, holds the key to unlocking the full therapeutic potential of the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 3-(4-nitrophenyl)quinazolin-4(3H)-one derivatives, and how do their limitations impact experimental design?
The synthesis of 3-substituted quinazolin-4(3H)-ones typically involves alkylation of 4(3H)-quinazolinone with haloketones or condensation of N-heterocycles with methyl ketones using copper catalysts. For example, 3-(4-nitrophenyl) derivatives are synthesized via nucleophilic addition of 2-aminobenzothiazoles with 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one . Drawbacks include reliance on metal catalysts (e.g., Cu), long reaction times, and intermediate purification challenges. Optimizing reaction conditions (e.g., solvent choice, catalyst-free protocols) is critical for scalability and reproducibility .
Q. How are structural characterization techniques (e.g., NMR, FTIR) applied to confirm the identity of this compound derivatives?
Elemental analysis, FTIR (to confirm C=O and NO₂ stretches), and ¹H NMR (to verify aromatic protons and substituent integration) are standard. Mass spectrometry further validates molecular weight. For example, in 2-(4-nitrophenyl)-3-(benzothiazol-2-yl) derivatives, ¹H NMR peaks at δ 8.2–8.5 ppm confirm aromatic protons adjacent to the nitro group . X-ray crystallography may resolve ambiguities in regiochemistry .
Q. What in vitro biological assays are used for initial screening of anticonvulsant or antimicrobial activity in these derivatives?
- Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models, with ED₅₀ calculations .
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., A. niger), reporting MIC values .
- Antioxidant : DPPH radical scavenging assays to quantify IC₅₀ .
Advanced Research Questions
Q. How does the introduction of electron-withdrawing groups (e.g., nitro) at the 4-position of the phenyl ring influence bioactivity?
The nitro group enhances electrophilicity, improving interactions with enzymatic targets. For instance, 3-(4-nitrophenyl) derivatives exhibit higher antimicrobial activity than unsubstituted analogs due to increased membrane penetration and target affinity . However, excessive electron withdrawal may reduce solubility, necessitating pro-drug strategies .
Q. What contradictory findings exist regarding the structure-activity relationship (SAR) of quinazolin-4(3H)-one derivatives, and how can they be resolved?
Contradictions arise in antimicrobial SAR: brominated thiazole derivatives show superior antibacterial activity, while tetrahydrobenzothiophene analogs favor antifungal effects . These discrepancies highlight the need for target-specific assays (e.g., enzyme inhibition vs. whole-cell models) and computational docking to clarify binding modes .
Q. What computational strategies are employed to predict the mechanism of action of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like COX-2 or bacterial enzymes (e.g., thermolysin). For example, derivatives with azole substituents show high affinity for COX-2’s hydrophobic pocket, correlating with anti-inflammatory activity . MD simulations assess binding stability, while QSAR models prioritize substituents for synthesis .
Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for anticancer or anti-inflammatory applications?
In vitro cytotoxicity (e.g., MTT assay on cancer cell lines) may overestimate potency due to poor pharmacokinetics. In vivo xenograft models and bioavailability studies (e.g., plasma half-life, tissue distribution) are essential. For example, 3-(indazol-3-yl) derivatives with moderate IC₅₀ in vitro require nanoformulation to enhance tumor penetration .
Q. What methodologies are used to analyze the metabolic stability and toxicity profiles of these compounds?
- Metabolic stability : Liver microsome assays (e.g., rat CYP450 isoforms) identify oxidation hotspots.
- Toxicity : Ames test for mutagenicity and acute toxicity studies in rodents (LD₅₀ determination).
For example, derivatives with methylene-dioxy groups show reduced hepatotoxicity compared to nitro analogs .
Methodological Challenges and Solutions
Q. How can researchers optimize reaction yields for metal-catalyzed syntheses of quinazolin-4(3H)-ones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
